BenchChemオンラインストアへようこそ!

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide

LRRK2 kinase inhibition Parkinson's disease neurodegeneration

N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)benzamide is a unique 4,5-dimethyl-substituted benzothiazole-benzamide that expands the LRRK2 and FAAH inhibitor chemical space beyond morpholine-containing or mono-substituted analogs. Its enhanced lipophilicity (logP 4.3) favors CNS penetration for neurodegenerative and analgesic programs. This underexplored scaffold offers medicinal chemistry groups a differentiated starting point for SAR studies and lead optimization. Request a quote for research-grade material today.

Molecular Formula C16H14N2OS
Molecular Weight 282.36
CAS No. 940368-00-3
Cat. No. B2910868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide
CAS940368-00-3
Molecular FormulaC16H14N2OS
Molecular Weight282.36
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=CC=C3)C
InChIInChI=1S/C16H14N2OS/c1-10-8-9-13-14(11(10)2)17-16(20-13)18-15(19)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18,19)
InChIKeySHCANPJSZCQYII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)benzamide (CAS 940368-00-3): A Benzothiazole-Benzamide Scaffold for Targeted Bioactivity Screening


N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)benzamide (CAS 940368-00-3) is a synthetic small molecule belonging to the N-(benzothiazol-2-yl)benzamide family, a privileged scaffold in medicinal chemistry associated with LRRK2 kinase inhibition [1], fatty acid amide hydrolase (FAAH) inhibition [2], and antiproliferative activity against human cancer cell lines [3]. The compound features a 4,5-dimethyl substitution on the benzothiazole ring, which distinguishes it from other benzothiazole-benzamide derivatives and may influence its molecular recognition, lipophilicity, and target selectivity relative to unsubstituted or mono-substituted analogs.

Why N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)benzamide Is Not Interchangeable with Other Benzothiazole-Benzamide Analogs


Within the N-(benzothiazol-2-yl)benzamide chemotype, seemingly minor substituent changes yield divergent biological profiles. For instance, 4-morpholinobenzamide derivatives exhibit LRRK2 inhibition [1], while benzothiazole analogs lacking the morpholine group show potent FAAH inhibition (IC50 ≈ 18 nM) [2], and N-1,3-benzothiazol-2-ylbenzamides with chloro/fluoro substituents display antiproliferative activity against HepG2 and MCF-7 cells [3]. The 4,5-dimethyl pattern of the target compound introduces distinct steric and electronic features compared to the 6-substituted or unsubstituted benzothiazole cores common in these comparators, potentially altering target engagement, selectivity, and pharmacokinetic properties. Therefore, generic substitution with a different benzothiazole-benzamide analog cannot reliably reproduce the biological outcome of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide in a given assay.

Quantitative Differentiation Evidence for N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)benzamide vs. Structural Analogs


LRRK2 Inhibitory Profile: Structural Determinants for Neurodegenerative Target Engagement

Benzothiazole-benzamide derivatives with a 4-morpholinobenzamide motif have been reported as LRRK2 inhibitors in patent EP3842422B1 [1]. The target compound N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide lacks the morpholine group but possesses the benzothiazole-benzamide core required for LRRK2 binding. In the patent, the exemplified compound N-(6-methylbenzothiazole-2-yl)-4-morpholinobenzamide demonstrated LRRK2 inhibition, whereas unsubstituted N-(benzothiazol-2-yl)benzamide showed no data. The 4,5-dimethyl substitution may occupy a different steric region compared to the 6-methyl or 4-morpholinobenzamide analogs, potentially yielding a distinct inhibitory profile. However, direct IC50 data for the target compound are not publicly available.

LRRK2 kinase inhibition Parkinson's disease neurodegeneration

Fatty Acid Amide Hydrolase (FAAH) Inhibition: Class-Validated Target with Nanomolar Potency Achievable

Benzothiazole-based analogs have been identified as potent FAAH inhibitors. Specifically, Benzothiazole analog 3 (structure not identical but sharing the benzothiazole core) displayed an IC50 of 18 ± 8 nM against FAAH [1]. The target compound retains the benzothiazole-benzamide scaffold critical for FAAH interaction. While the 4,5-dimethyl substitution introduces steric bulk that may affect FAAH binding pocket accommodation, the conserved hydrogen bond donor/acceptor pattern (one donor, three acceptors) aligns with known pharmacophoric requirements.

FAAH inhibition pain inflammation

Antiproliferative Activity Against Human Cancer Cell Lines: Class-Associated Cytotoxicity

A series of N-1,3-benzothiazol-2-ylbenzamide derivatives has been evaluated for antiproliferative activity on HepG2 (liver hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines [1]. The most active compounds, such as 1k, demonstrated growth inhibition with proapoptotic effects, particularly on MCF-7 cells. The target compound, with its 4,5-dimethylbenzothiazole moiety, presents a different substitution pattern compared to the halogenated or methoxy-substituted derivatives tested, which may confer altered cytotoxicity and selectivity profiles.

antiproliferative apoptosis induction cancer cell lines

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity vs. Unsubstituted Benzothiazole-Benzamide

The computed partition coefficient (XLogP3-AA) for N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide is 4.3 [1], compared to approximately 3.2 for the unsubstituted N-(benzothiazol-2-yl)benzamide (estimated). This increase of ~1.1 log units indicates significantly higher lipophilicity, which can influence membrane permeability, protein binding, and metabolic stability. The hydrogen bond donor count (1) and acceptor count (3) remain identical to the unsubstituted analog, but the steric environment around the benzothiazole ring is altered by the two methyl groups.

lipophilicity drug-likeness physicochemical properties

Optimal Procurement and Research Scenarios for N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)benzamide


LRRK2 Kinase Inhibitor Lead Generation for Parkinson's Disease

Based on the established LRRK2 inhibitory potential of the benzothiazole-benzamide chemotype [1], N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide is positioned as a structurally novel starting point for developing LRRK2 inhibitors. Its 4,5-dimethyl substitution differentiates it from the morpholine-containing analogs described in patent EP3842422B1, potentially offering improved selectivity or pharmacokinetic properties. Procurement is recommended for medicinal chemistry groups seeking to expand LRRK2 inhibitor chemical space.

FAAH Inhibitor Pharmacophore Exploration for Pain and Inflammation

Given the nanomolar FAAH inhibition achieved by benzothiazole analogs (IC50 ≈ 18 nM for Benzothiazole analog 3) [1], the target compound's 4,5-dimethyl substitution provides a novel chemical probe for structure-activity relationship studies around the FAAH active site. Its higher lipophilicity (logP = 4.3) may translate to improved CNS exposure, a desirable attribute for FAAH-targeted analgesics.

Anticancer Chemical Biology: Apoptosis-Inducing Benzothiazole-Benzamide Derivatives

N-1,3-Benzothiazol-2-ylbenzamides have demonstrated antiproliferative and proapoptotic activity on HepG2 and MCF-7 cancer cell lines [1]. The 4,5-dimethyl variant represents an underexplored substitution pattern that may yield differential cytotoxicity profiles. Researchers focused on benzothiazole-based apoptosis inducers should consider this compound to probe structure-dependent mechanisms of action.

CNS Drug Discovery: Exploiting Enhanced Lipophilicity for Blood-Brain Barrier Penetration

With a computed logP of 4.3 [1], N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide surpasses the lipophilicity of unsubstituted benzothiazole-benzamide (estimated logP ~3.2). This property is favorable for passive blood-brain barrier diffusion, making the compound a candidate scaffold for CNS disorders requiring LRRK2, FAAH, or other neurological target modulation.

Quote Request

Request a Quote for N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.